- Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura BorylationOrganic Letters, 2011, 13(6), 1366-1369,
Cas no 944392-68-1 (Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate)

944392-68-1 structure
Nom du produit:Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
Numéro CAS:944392-68-1
Le MF:C16H21BO6
Mégawatts:320.145345449448
MDL:MFCD11858596
CID:1123826
PubChem ID:354335164
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Propriétés chimiques et physiques
Nom et identifiant
-
- 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
- 1,3-Benzenedicarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,3-dimethyl ester
- Dimethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- 3,5-Bis(methoxycarbonyl)benzeneboronic acid pinacol ester
- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
- 3,5-DIMETHYL(BENZENECARBOXYLATE)-5-BORONIC ACID PINACOL ESTER
- benzene-1,3,5-tris(3',5'-benzenedicarboxylic acid dimethyl ester)
- C-2333
- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate
- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolyl)isophthalate
- dimethyl isophthalate-5-pinacolboronate
- QC-9864
- 2-[3,5-Bis(methoxycarbonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylic Acid Dimethyl Ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic Acid Dimethyl Ester
- AK165180
- BCP19906
- MB10246
- BA01004
- D5239
- B90053
- dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoph
- dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- 1,3-Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate (ACI)
- 944392-68-1
- 1,3-DIMETHYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE
- YSZC050
- SCHEMBL1814092
- H10389
- AKOS005264712
- DS-8940
- SY068008
- MFCD11858596
- 1,3-DIMETHYL 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE
- EN300-7392645
- DTXSID90655144
- CS-W001005
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
-
- MDL: MFCD11858596
- Piscine à noyau: 1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3
- La clé Inchi: IGSNWXAGFXHYOG-UHFFFAOYSA-N
- Sourire: O=C(C1C=C(C(OC)=O)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC
Propriétés calculées
- Qualité précise: 320.143119g/mol
- Charge de surface: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Nombre de liaisons rotatives: 5
- Masse isotopique unique: 320.143119g/mol
- Masse isotopique unique: 320.143119g/mol
- Surface topologique des pôles: 71.1Ų
- Comptage des atomes lourds: 23
- Complexité: 435
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Point de fusion: 135.0 to 139.0 deg-C
- Le PSA: 71.06000
- Le LogP: 1.55900
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB442720-250mg |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, 95%; . |
944392-68-1 | 95% | 250mg |
€77.40 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050800-250mg |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 98% | 250mg |
¥60.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1050404-100g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 98% | 100g |
$660 | 2024-06-06 | |
Chemenu | CM135976-10g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 95%+ | 10g |
$169 | 2024-07-19 | |
Chemenu | CM135976-25g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 95%+ | 25g |
$411 | 2024-07-19 | |
Alichem | A449038329-10g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 98% | 10g |
$315.00 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-1g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |
944392-68-1 | 98% | 1g |
410.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-5g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |
944392-68-1 | 98% | 5g |
1328.0CNY | 2021-08-04 | |
Chemenu | CM135976-1g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 95+% | 1g |
$59 | 2022-08-31 | |
TRC | D480003-500mg |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 500mg |
$87.00 | 2023-05-18 |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… , 4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: Dimethylacetamide ; 12 h, 100 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 70 °C
Référence
- A Copper(II)-Paddlewheel Metal-Organic Framework with Exceptional Hydrolytic Stability and Selective Adsorption and Detection Ability of Aniline in WaterACS Applied Materials & Interfaces, 2017, 9(32), 27027-27035,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, rt → 90 °C; 90 °C → rt
Référence
- Functionalized mesopores to metal organic frameworks via metal ligand fragment coassemblyJournal of the American Chemical Society, 2012, 134(49), 20110-20116,
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ; 12 h, 140 °C
Référence
- NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylationMolecules, 2019, 24(7),,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 24 h, rt → 90 °C
Référence
- A Novel Electrochromic Polymer Synthesized through Electropolymerization of a New Donor-Acceptor Bipolar SystemMacromolecules (Washington, 2007, 40(13), 4456-4463,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Référence
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Référence
- Two isostructural metal-organic frameworks with unique nickel clusters for C2H2/C2H6/C2H4 mixture separationJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(23), 12497-12502,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Référence
- A new metal-organic framework for separation of C2H2/CH4 and CO2/CH4 at room temperatureJournal of Solid State Chemistry, 2018, 260, 31-33,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Référence
- Compositions and methods for selective separation of hydrocarbon isomers, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; -78 °C; 15 h, reflux
Référence
- Methane Storage in Metal-Organic Frameworks: Current Records, Surprise Findings, and ChallengesJournal of the American Chemical Society, 2013, 135(32), 11887-11894,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Référence
- Programmed Negative Allostery with Guest-Selected Rotamers Control Anion-Anion Complexes of Stackable MacrocyclesJournal of the American Chemical Society, 2018, 140(25), 7773-7777,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C
Référence
- Method for preparing 5-(4-carboxynaphthalen-1-yl)isophthalic acid from 4-bromonaphthalen-1-carboxylic acid, China, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 90 °C
Référence
- Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C; 100 °C → rt
Référence
- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H BorylationJournal of the American Chemical Society, 2015, 137(25), 8058-8061,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, rt → 80 °C
Référence
- Synthesis of metal organic framework (mof) materials with high adsorption capacity of organic compounds and CO2 capture, World Intellectual Property Organization, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 0.5 h; 12 h, rt → 100 °C
Référence
- A synthetic method of new 5-[10-(9-carboxyl anthracene)]-isophthalic acid, China, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 70 °C
Référence
- A novel methoxy-decorated metal-organic framework exhibiting high acetylene and carbon dioxide storage capacitiesCrystEngComm, 2017, 19(11), 1464-1469,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Référence
- A NbO-type metal-organic framework exhibiting high deliverable capacity for methane storageChemical Communications (Cambridge, 2015, 51(40), 8508-8511,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 128 °C
Référence
- Preparation of 5-[2-(5-carboxy-pyridyl)]-1,3- benzene dicarboxylic acid, China, , ,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Référence
- A New Multidentate Hexacarboxylic Acid for the Construction of Porous Metal-Organic Frameworks of Diverse Structures and PorositiesCrystal Growth & Design, 2010, 10(6), 2775-2779,
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Raw materials
- 1,3-dimethyl 5-bromobenzene-1,3-dicarboxylate
- Dimethyl isophthalate
- Dimethyl 5-iodoisophthalate
- Bis(pinacolato)diborane
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Preparation Products
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Littérature connexe
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
944392-68-1 (Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944392-68-1)Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

Pureté:99%/99%
Quantité:25g/100g
Prix ($):220.0/746.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:944392-68-1)3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête